molecular formula C10H15NO2 B2929429 2-(Propan-2-yl)-6'-oxaspiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-4-one CAS No. 2031260-36-1

2-(Propan-2-yl)-6'-oxaspiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-4-one

Cat. No.: B2929429
CAS No.: 2031260-36-1
M. Wt: 181.235
InChI Key: OETAZJZFHSYBQN-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-6'-oxaspiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-4-one (CAS 2031260-36-1) is a high-purity chemical compound with a molecular formula of C10H15NO2 and a molecular weight of 181.24 g/mol. This complex structure features a spiro-fused azetidine and a 6'-oxabicyclo[3.1.0]hexane system. The bicyclo[3.1.0]hexane scaffold is a conformationally constrained motif of significant interest in medicinal chemistry and drug discovery. It serves as a valuable synthetic building block for researchers developing novel molecular entities. While specific biological data for this exact compound is limited in the public domain, structurally related compounds based on the 3-azabicyclo[3.1.0]hexane core have demonstrated promising pharmacological profiles in scientific studies. Such analogs have been investigated as potential antitumor agents, showing antiproliferative activity against various cancer cell lines, and have also been explored as antagonists for neurological targets like metabotropic glutamate receptors . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4'-propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-5(2)8-10(9(12)11-8)3-6-7(4-10)13-6/h5-8H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETAZJZFHSYBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CC3C(C2)O3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Propan-2-yl)-6'-oxaspiro[azetidine-3,3'-bicyclo[3.1.0]hexane]-4-one, with the CAS number 2031260-36-1, is a synthetic compound possessing a unique bicyclic structure that may confer distinct biological activities. This article explores its biological activity based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H15NO2
  • Molecular Weight : 181.23 g/mol
  • Structure : The compound features a spirocyclic framework that may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar spirocyclic structures exhibit antimicrobial properties. For instance, derivatives of bicyclic compounds have shown efficacy against various bacterial strains, indicating potential for further exploration in this area.
  • Antioxidant Properties : Compounds containing similar functional groups have demonstrated antioxidant activity through mechanisms such as DPPH radical scavenging and reducing power assays. This suggests that this compound may possess similar properties.
  • Neuroprotective Effects : Given the structural similarity to known neuroprotective agents, there is a hypothesis that this compound could offer protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation.

Case Studies and Research Findings

Several studies have investigated related compounds, providing insights into the potential biological activities of this compound:

StudyFindings
Umesha et al., 2009Demonstrated antimicrobial and antioxidant activities in similar bicyclic compounds using DPPH radical scavenging assays .
Acar et al., 2017Explored the structure-activity relationship (SAR) of bicyclic compounds and their interactions with glutamate receptors, suggesting potential neuroactive properties .
PMC Article, 2024Discussed the development of novel compounds based on azabicyclo frameworks with promising pharmacological profiles .

The mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in oxidative stress pathways.
  • Modulation of Receptor Activity : Compounds with similar scaffolds have been implicated in modulating neurotransmitter receptors, suggesting a potential role in neuropharmacology.

Comparison with Similar Compounds

Structural and Functional Analogues

Pharmacological and Functional Comparisons

Receptor Affinity and Selectivity
  • Nucleoside Analogs: Bicyclo[3.1.0]hexane derivatives with purine modifications (e.g., 2-alkynyl groups) exhibit moderate A₃AR affinity (Ki ~0.38 µM) and high selectivity over other adenosine receptors . In contrast, P2Y1R antagonists like MRS2500 demonstrate potent activity (IC₅₀ = 0.31 nM) due to phosphate and halogen substitutions .
Physicochemical Properties
  • Sabinene : Volatile (boiling point ~165°C) due to hydrocarbon nature; contrasts with the target compound’s polar oxa-azetidine and keto groups .
  • MRS2500 : High molecular weight (599.6 g/mol) and polarity from phosphate groups, enhancing water solubility compared to the target compound (MW: 181.24) .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the bicyclo[3.1.0]hexane core in 2-(Propan-2-yl)-6'-oxaspiro derivatives?

  • Methodological Answer : The bicyclo[3.1.0]hexane scaffold can be synthesized via (3 + 2) annulation of cyclopropenes with aminocyclopropanes under photoredox conditions, as demonstrated in a 2019 study. This approach enables regioselective access to hetero-bicyclic systems . Cross metathesis and carbene-mediated intramolecular cyclopropanation are also viable for functionalizing terminal olefins in bicyclo precursors, though electron-withdrawing substituents may favor competing [3 + 2] cycloadditions .

Q. How can the stereochemical configuration of bicyclo[3.1.0]hexane derivatives be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for determining absolute stereochemistry. For example, monoclinic crystal systems (e.g., space group P21/n) with unit cell parameters (a = 9.1932 Å, b = 9.8139 Å, c = 17.6979 Å) have been used to resolve boat conformations in related bicyclohexanes . Infrared spectroscopy (IR) can corroborate cyclopropane ring vibrations (e.g., 1020 cm⁻¹) and substituent effects .

Q. What analytical techniques are critical for purity assessment of spiroazetidine-bicyclohexane derivatives?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying impurities. For example, retention times in solvent systems like EtOAc:MeOH (5:1) can separate diastereomers . Nuclear magnetic resonance (NMR), particularly ¹H-¹³C HSQC and NOESY, aids in structural elucidation and detecting conformational isomers .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of bicyclo[3.1.0]hexane carbocyclic nucleosides?

  • Methodological Answer : Lipase-catalyzed asymmetric acetylation resolves racemic mixtures of precursors like 4-(tert-butyldiphenylsilamethoxy)-1-(hydroxymethyl)bicyclo[3.1.0]hexan-2-ol. The Pseudomonas cepacia lipase selectively acetylates hydroxyl groups, yielding enantiomerically pure diacetates (e.g., >99% ee). Side reactions (e.g., acetal formation) can be minimized by controlling acetaldehyde byproduct levels .

Q. How does the bicyclo[3.1.0]hexane scaffold influence biological activity in antiviral research?

  • Methodological Answer : The rigid scaffold locks nucleosides into "north" or "south" conformations, mimicking transition states in viral enzyme inhibition. For instance, bicyclohexane-templated nucleosides inhibit neuraminidase (IC₅₀ < 1 µM) by mimicking sialic acid in influenza A. Computational docking (e.g., AutoDock Vina) predicts binding modes, but experimental validation via enzyme assays (e.g., fluorescence-based neuraminidase inhibition) is essential .

Q. What computational tools are used to model bicyclo[3.1.0]hexane interactions with biological targets?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level optimizes geometry for molecular dynamics (MD) simulations. For example, MD trajectories of bicyclohexane derivatives in neuraminidase active sites (PDB: 2HU4) reveal hydrogen-bonding networks with Arg152 and Glu119 residues. Free-energy perturbation (FEP) calculations quantify substituent effects on binding affinity .

Q. How can competing reaction pathways be suppressed during functionalization of bicyclo[3.1.0]hexane derivatives?

  • Methodological Answer : Substituent electronics dictate reaction outcomes. Electron-donating groups (e.g., alkyl chains) favor carbene-mediated cyclopropanation, while electron-withdrawing groups (e.g., esters) promote [3 + 2] cycloadditions. Kinetic studies (e.g., time-resolved IR) identify intermediates like cyclopropylmethyl platinum carbenes, guiding additive use (e.g., AgSbF₆) to stabilize desired pathways .

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